molecular formula C10H19N B1266327 N-(cyclohexylmethyl)cyclopropanamine CAS No. 7615-85-2

N-(cyclohexylmethyl)cyclopropanamine

Cat. No. B1266327
CAS RN: 7615-85-2
M. Wt: 153.26 g/mol
InChI Key: ZJWLQXHJCALARN-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)cyclopropanamine is a compound of interest in organic chemistry due to its unique structure, comprising a cyclopropane ring and cyclohexylmethylamine moiety. This compound is relevant in the synthesis of various biologically active molecules and as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of cyclopropylamines, including compounds similar to N-(cyclohexylmethyl)cyclopropanamine, can be achieved through various methods. Notably, the Cu-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines has been developed, offering a rapid and concise access to (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner (Sakae et al., 2014). Furthermore, Ti(II)-mediated intramolecular coupling strategies have facilitated the synthesis of cyclopropylamines with novel and strained bicyclic structures, yielding good results in terms of both yield and diastereomeric ratios (Cao, Xiao, & Joullié, 1999).

Scientific Research Applications

1. CNS Biological Targeting

N-(cyclohexylmethyl)cyclopropanamine and related cyclopropanamine compounds have been explored for their potential in treating conditions related to the central nervous system (CNS). A key focus has been on their role as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation of histones, which has implications for gene expression. This has led to research into their use for conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

2. Synthesis and Characterization

Studies have been conducted on the synthesis of cyclopropanamine compounds, including trifluoromethyl)cyclopropanamine, and their analytical characterizations. Such research is crucial for developing effective methods of producing these compounds in large quantities, which is essential for their practical application in medicinal chemistry (A. V. Bezdudny et al., 2011).

3. Enantioselective Mannich Reactions

Cyclopropanamine compounds have been utilized in enantioselective Mannich reactions, an important chemical reaction in organic synthesis. These reactions are key in the production of various pharmaceuticals and fine chemicals, showcasing the versatility of cyclopropanamine compounds in chemical synthesis (J. Bandar & T. Lambert, 2013).

4. Role in Drug Development

The cyclopropyl ring, a feature of N-(cyclohexylmethyl)cyclopropanamine, has seen increasing use in drug development. This is due to its unique properties, such as coplanarity of the carbon atoms, shorter and stronger C-C and C-H bonds, which enhance the drug's potency and reduce off-target effects (T. Talele, 2016).

5. Metabolic Pathways

Research has been conducted on the metabolic pathways of cyclopropylamines, specifically looking at the oxidative N-dealkylation by enzymes like horseradish peroxidase. Understanding these pathways is crucial for predicting and controlling the metabolic fate of these compounds in biological systems (C. L. Shaffer et al., 2001).

Safety And Hazards

The safety information for N-(cyclohexylmethyl)cyclopropanamine indicates that it is potentially dangerous. The hazard statements include H227, H315, H318, and H335 . These codes correspond to the following hazards: H227 - Combustible liquid; H315 - Causes skin irritation; H318 - Causes serious eye damage; H335 - May cause respiratory irritation .

properties

IUPAC Name

N-(cyclohexylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWLQXHJCALARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227007
Record name Cyclohexanemethylamine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)cyclopropanamine

CAS RN

7615-85-2
Record name Cyclohexanemethylamine, N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007615852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethylamine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(cyclohexylmethyl)cyclopropanamine
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